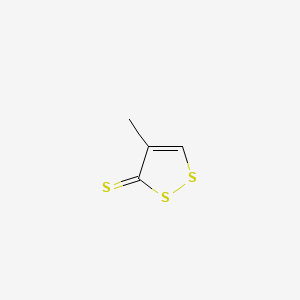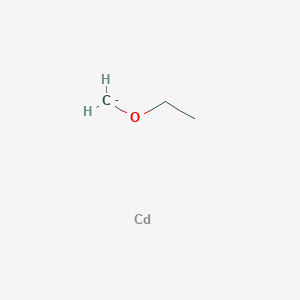
Cadmium;methanidyloxyethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium;methanidyloxyethane is a chemical compound that combines cadmium with methanidyloxyethane Cadmium is a transition metal with the chemical symbol Cd and atomic number 48 It is known for its toxicity and is used in various industrial applications Methanidyloxyethane is an organic compound that contains a methanidyloxy group attached to an ethane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cadmium;methanidyloxyethane typically involves the reaction of cadmium salts with methanidyloxyethane under controlled conditions. One common method is the co-precipitation technique, where cadmium chloride (CdCl₂) is reacted with methanidyloxyethane in an aqueous solution. The reaction is carried out at a specific pH and temperature to ensure the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in the laboratory. The process may include additional steps such as purification and crystallization to obtain a high-purity product. The use of advanced techniques like hydrothermal synthesis can also be employed to produce this compound with specific properties .
Analyse Des Réactions Chimiques
Types of Reactions
Cadmium;methanidyloxyethane undergoes various chemical reactions, including:
Oxidation: Cadmium in the compound can be oxidized to form cadmium oxide (CdO).
Reduction: The compound can be reduced under specific conditions to yield elemental cadmium.
Substitution: Methanidyloxyethane groups can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Halogens or other electrophiles in the presence of catalysts.
Major Products Formed
Oxidation: Cadmium oxide (CdO).
Reduction: Elemental cadmium (Cd).
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Cadmium;methanidyloxyethane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other cadmium-containing compounds.
Biology: Studied for its potential effects on biological systems, including its toxicity and interactions with cellular components.
Medicine: Investigated for its potential use in targeted drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions
Mécanisme D'action
The mechanism of action of cadmium;methanidyloxyethane involves its interaction with cellular components and molecular pathways. Cadmium ions can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage. The compound can also interfere with calcium signaling and disrupt cellular homeostasis. Additionally, this compound can bind to proteins and enzymes, altering their function and leading to various toxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cadmium oxide (CdO): A common cadmium compound used in various industrial applications.
Cadmium sulfide (CdS): Used in pigments and as a semiconductor material.
Cadmium chloride (CdCl₂): Employed in electroplating and as a reagent in chemical synthesis
Uniqueness
Cadmium;methanidyloxyethane is unique due to its combination of cadmium and methanidyloxyethane, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
5274-90-8 |
|---|---|
Formule moléculaire |
C3H7CdO- |
Poids moléculaire |
171.50 g/mol |
Nom IUPAC |
cadmium;methanidyloxyethane |
InChI |
InChI=1S/C3H7O.Cd/c1-3-4-2;/h2-3H2,1H3;/q-1; |
Clé InChI |
OGBVGLHUNYJYMY-UHFFFAOYSA-N |
SMILES canonique |
CCO[CH2-].[Cd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



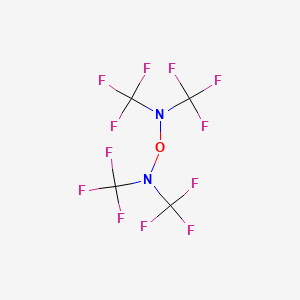
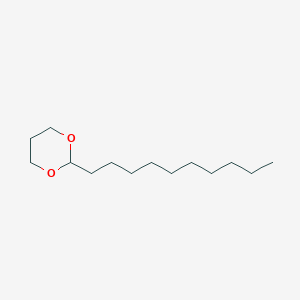
![3,4-Dihydronaphtho[1,2-b]thiepin-5(2H)-one](/img/structure/B14738599.png)
![[(2-Methylphenyl)amino]methyl dimethylcarbamodithioate](/img/structure/B14738602.png)
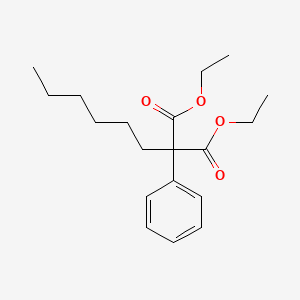
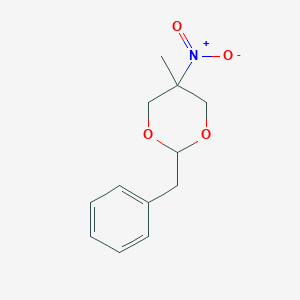
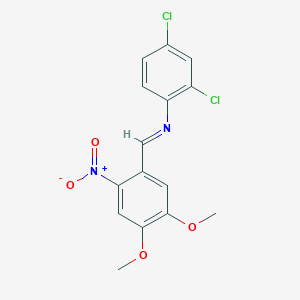

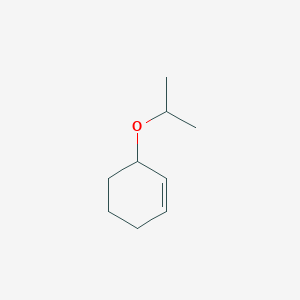
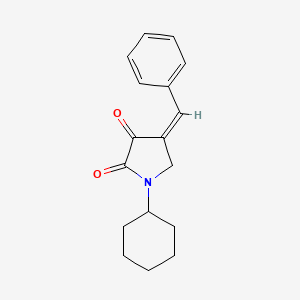
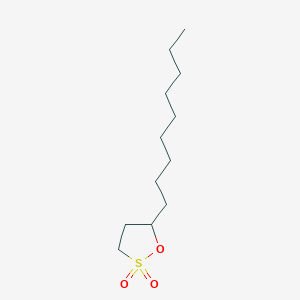
![2-{[(3-Bromophenyl)carbonyl]amino}-4-hydroxybenzoic acid](/img/structure/B14738658.png)
